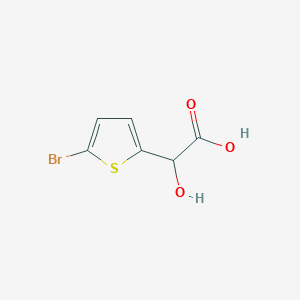
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C6H5BrO3S It is a derivative of glycolic acid, where a bromothienyl group is attached to the second carbon of the glycolic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thienyl-2-glycolic acid. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thienyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thienyl-2-glycolic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving glycolic acid derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienyl-2-glycolic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
(4-Bromothienyl-3)glycolic acid: A positional isomer with different chemical properties and reactivity.
Glycolic acid: The parent compound, which is simpler and lacks the thienyl and bromine groups.
Uniqueness
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the thienyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
22098-19-7 |
|---|---|
Molekularformel |
C6H5BrO3S |
Molekulargewicht |
237.07 |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
InChI-Schlüssel |
HRBDUINNQFZKTF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)Br)C(C(=O)O)O |
Kanonische SMILES |
C1=C(SC(=C1)Br)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol](/img/structure/B1654247.png)
![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
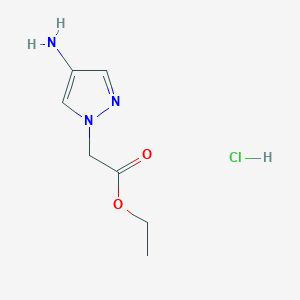
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B1654254.png)
![Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate](/img/structure/B1654255.png)
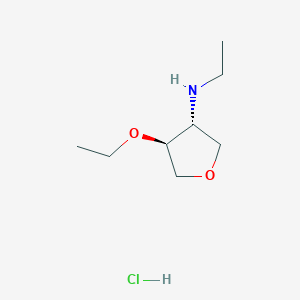
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
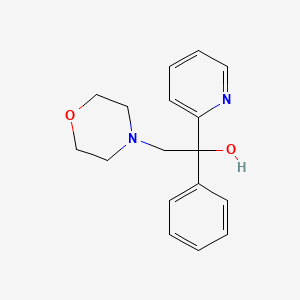
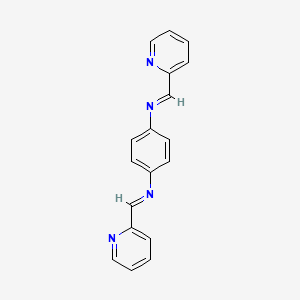
![Glycine, N-[3,5-bis(trifluoromethyl)benzoyl]-](/img/structure/B1654266.png)
![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)

